molecular formula C15H12N2O2 B8658912 2-(4-Nitrophenyl)-2-phenylpropanenitrile CAS No. 22156-51-0

2-(4-Nitrophenyl)-2-phenylpropanenitrile

Cat. No. B8658912
Key on ui cas rn: 22156-51-0
M. Wt: 252.27 g/mol
InChI Key: CCZBAFVGPJASIZ-UHFFFAOYSA-N
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Patent
US04973734

Procedure details

This compound is synthesized according to Makosza, et al with some modifications (Makosza, M., et al, Tetrahedron (1974), 30: 3723). A solution of 4-chloronitrobenzene (31.5 g, 0.2 mol) in pyridine (100 mL) is added dropwise to a vigorously stirred suspension of KOH (fine powder 70.0 g) and α-methylbenzylcyanide (26.2 g, 0.2 mol) in pyridine (150 mL), with the reaction temperature being maintained at 10° C. The reaction mixture is stirred for 24 hours at 25° C., and poured onto an excess of HCl-ice mixture. The acidic aqueous mixture is extracted with benzene, the organic phase washed with brine, dried (Na), and the benzene evaporated under vacuum. A crude product 42.5 g (84 wt %) results and is recrystallized from isopropanolpetroleum ether to give Compound 7 as white crystals,
Quantity
31.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
HCl ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[OH-].[K+].[CH3:13][CH:14]([C:21]#[N:22])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>N1C=CC=CC=1>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([C:14]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([CH3:13])[C:21]#[N:22])=[CH:3][CH:4]=1)([O-:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
31.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
70 g
Type
reactant
Smiles
[OH-].[K+]
Name
powder
Quantity
70 g
Type
reactant
Smiles
Name
Quantity
26.2 g
Type
reactant
Smiles
CC(C1=CC=CC=C1)C#N
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
HCl ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 24 hours at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is synthesized
EXTRACTION
Type
EXTRACTION
Details
The acidic aqueous mixture is extracted with benzene
WASH
Type
WASH
Details
the organic phase washed with brine
CUSTOM
Type
CUSTOM
Details
dried (Na)
CUSTOM
Type
CUSTOM
Details
the benzene evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
A crude product 42.5 g (84 wt %) results
CUSTOM
Type
CUSTOM
Details
is recrystallized from isopropanolpetroleum ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C#N)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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